2-Hydroxytetrahydrofuran
Overview
Description
2-Hydroxytetrahydrofuran is a versatile chemical compound known for its relevance in organic synthesis and its application in creating complex molecular architectures. This compound finds its utility in the synthesis of pharmacologically active molecules and materials science.
Synthesis Analysis
Research has shown that 2-Hydroxytetrahydrofuran can be synthesized through various methods, including the catalytic oxidative transformation of allylic alcohols and vinyl ethers. The use of palladium(II)-catalyzed reactions with specific activators such as catechol has been demonstrated to efficiently yield 2-alkoxytetrahydrofurans, highlighting a novel pathway for the synthesis of 2-Hydroxytetrahydrofuran derivatives (Minami et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-Hydroxytetrahydrofuran and its derivatives has been elucidated through various spectroscopic techniques. For instance, the stereochemistry of a tricyclic 2-hydroxytetrahydrofuran derivative obtained from the hydroformylation of (1R)-(−)-myrtenol was resolved using NMR, showcasing the importance of structural determination in understanding the reactivity and properties of such compounds (Sirol et al., 1999).
Chemical Reactions and Properties
2-Hydroxytetrahydrofuran undergoes a variety of chemical reactions, leveraging its hydroxy functionality and the tetrahydrofuran ring. These reactions include halolactonization-hydroxylation sequences for the synthesis of halo-hydroxyfuranones, highlighting the compound's versatility in organic synthesis (Ma et al., 2004).
Scientific Research Applications
Application 1: Hydrogenation of 2-Hydroxytetrahydrofuran to 1,4-Butanediol
- Summary of the Application : 2-Hydroxytetrahydrofuran (HTHF) is a by-product of the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry . This by-product is difficult to remove in the subsequent distillation process and can affect the product quality .
- Methods of Application : A series of silica-supported bimetallic Ni–Fe catalysts with different Fe/Ni weight ratios were prepared using the incipient wetness impregnation method . These catalysts were used to investigate the effect of Fe on the catalyst performance in the hydrogenation of HTHF to BDO .
- Results or Outcomes : Bimetallic Ni–Fe catalysts exhibited better performance for HTHF hydrogenation due to the formation of Ni–Fe alloy phase .
Application 2: Structural Identification of Binary Clathrate Hydrates
- Summary of the Application : 2-Hydroxytetrahydrofuran is used in the structural determination of binary clathrate hydrates . These are nonstoichiometric crystalline host-guest materials, which are stabilized by van der Waals interactions between hydrogen-bonded water cages and hydrophobic guest molecules .
- Methods of Application : Rietveld analysis with the direct space method was conducted for the structural determination of binary tetrahydrofuran (THF) + O2 and 3-hydroxytetrahydrofuran (3-OH THF) + O2 clathrate hydrates .
- Results or Outcomes : The refined PXRD results reveal that the hydroxyl groups are hydrogen-bonded to host hexagonal rings of water molecules in the 5 12 6 4 cage .
Application 3: Catalyst in Drug Synthesis
- Summary of the Application : 2-Hydroxytetrahydrofuran (2-HTHF) is used as a catalyst in the synthesis of drugs . It helps to speed up the reaction by increasing the rate of nucleophilic substitution .
- Methods of Application : The specific methods of application can vary depending on the drug being synthesized. Generally, 2-HTHF is added to the reaction mixture to facilitate the nucleophilic substitution reaction .
- Results or Outcomes : The use of 2-HTHF as a catalyst can increase the efficiency and yield of drug synthesis .
Application 4: Catalyst in Polymer Synthesis
- Summary of the Application : 2-Hydroxytetrahydrofuran is also used as a catalyst in the synthesis of polymers .
- Methods of Application : Similar to its use in drug synthesis, 2-HTHF is added to the reaction mixture during the polymerization process to facilitate the reaction .
- Results or Outcomes : The use of 2-HTHF can improve the efficiency of the polymerization process and the quality of the resulting polymers .
Application 5: Hydrogenation of Methyl Furoate
- Summary of the Application : 2-Hydroxytetrahydrofuran (HTHF) is used in the hydrogenation of methyl furoate to valuable methyl tetrahydrofuran-2-carboxylate .
- Methods of Application : The specific methods of application can vary depending on the specific process. Generally, HTHF is used as a catalyst in the hydrogenation process .
- Results or Outcomes : The use of HTHF can improve the efficiency of the hydrogenation process and the quality of the resulting product .
Application 6: Structural Determination of Binary Clathrate Hydrates
- Summary of the Application : 2-Hydroxytetrahydrofuran is used in the structural determination of binary clathrate hydrates . These are nonstoichiometric crystalline host-guest materials, which are stabilized by van der Waals interactions .
- Methods of Application : The specific methods of application can vary depending on the specific process. Generally, HTHF is used as a catalyst in the structural determination process .
- Results or Outcomes : The use of HTHF can improve the efficiency of the structural determination process and the quality of the resulting structures .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
oxolan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968469 | |
Record name | Oxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxytetrahydrofuran | |
CAS RN |
5371-52-8 | |
Record name | 2-Hydroxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanol, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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